molecular formula C15H14F3N5O2 B2774965 3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2380099-03-4

3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2774965
CAS No.: 2380099-03-4
M. Wt: 353.305
InChI Key: PJNGDORHSKYWPF-UHFFFAOYSA-N
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Description

3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core substituted with a trifluoromethyl pyridine and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one stands out due to its unique trifluoromethyl pyridine and piperazine substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-21-9-20-12(7-13(21)24)22-4-5-23(14(25)8-22)10-2-3-19-11(6-10)15(16,17)18/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNGDORHSKYWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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